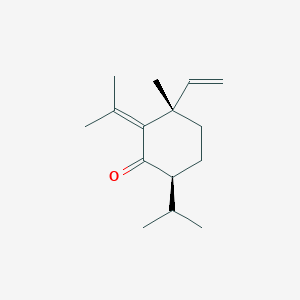

Isoshyobunone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-propan-2-ylidenecyclohexan-1-one |

InChI |

InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12H,1,8-9H2,2-6H3/t12-,15+/m0/s1 |

InChI Key |

YMIHAYABXZORPU-SWLSCSKDSA-N |

SMILES |

CC(C)C1CCC(C(=C(C)C)C1=O)(C)C=C |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@](C(=C(C)C)C1=O)(C)C=C |

Canonical SMILES |

CC(C)C1CCC(C(=C(C)C)C1=O)(C)C=C |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Isoshyobunone for Research Applications

Botanical Sources and Phytogeographical Variations

Acorus calamus Chemotypes and Genetic Diversity Studies

The primary botanical source of isoshyobunone is Acorus calamus L., commonly known as sweet flag. plantsjournal.com This perennial herb, found in temperate to subtropical regions, exhibits significant chemical variation, leading to the classification of different chemotypes. mdpi.comnih.gov These chemotypes are largely defined by the dominant compounds in their essential oil, with isoshyobunone being a notable constituent in some. plantsjournal.commdpi.com

The chemical composition of A. calamus, including its isoshyobunone content, is intricately linked to its genetic diversity and ploidy level (the number of sets of chromosomes). mdpi.comresearchgate.net A. calamus exists in diploid (2n=24), triploid (3n=36), and tetraploid (4n=48) forms. wikipedia.orgejbps.comagriculturejournals.cz The triploid variety, often referred to as A. calamus var. calamus, was introduced to North America by European settlers and is now widespread. efloras.org The tetraploid form, A. calamus var. angustatus, is native to Asia. wikipedia.org The diploid variety, Acorus americanus, is found in North America. wikipedia.org

Genetic diversity studies utilizing molecular markers like RAPD (Randomly Amplified Polymorphic DNA), ISSR (Inter-Simple Sequence Repeat), and SSR (Simple Sequence Repeat) have been conducted on A. calamus populations from various geographical regions, including India and Turkey. researchgate.netejbps.comx-mol.netlu.ac.irnih.gov These studies reveal significant genetic variations both between and within populations, which correlates with the chemical profile of the essential oil. researchgate.netx-mol.net For instance, some chemotypes are rich in β-asarone, while others are characterized by higher concentrations of acorenone and its derivatives, including shyobunone (B136065) and isoshyobunone. mdpi.comresearchgate.net

Research on Turkish A. calamus populations identified an asarone-rich chemotype where epi-isoshyobunone was found in concentrations of 3.3-7.3%. mdpi.comresearchgate.net Another study on A. calamus from Konya, Turkey, reported isoshyobunone as a major constituent at 13.0%. tinkturenpresse.de In contrast, an analysis of essential oil from Northeast India identified an acorenone-rich chemotype containing isoshyobunone at 5.7%. mdpi.com The concentration of isoshyobunone and other compounds can also be influenced by the specific plant part used, with rhizomes being the primary source for extraction. plantsjournal.comresearchgate.net

Table 1: Isoshyobunone Content in Acorus calamus from Different Geographical Locations

| Geographical Location | Plant Part | Isoshyobunone Content (%) | Dominant Chemotype |

| Turkey (Konya) | Rhizomes | 13.0 | Not specified |

| Turkey (various) | Rhizomes | 3.3–7.3 (as epi-isoshyobunone) | Asarone-rich |

| Northeast India | Rhizomes | 5.7 | Acorenone-rich |

This table is interactive. Click on the headers to sort the data.

Identification of Other Plant Species as Natural Isoshyobunone Sources

While Acorus calamus is the most well-documented source, research indicates the presence of isoshyobunone in other plant species as well, although typically in lower concentrations. The identification of alternative botanical sources is an ongoing area of phytochemical research.

Advanced Extraction Techniques for Targeted Isoshyobunone Isolation

The isolation of isoshyobunone from its natural sources is crucial for its application in research. Various extraction techniques have been developed and optimized to enhance the yield and purity of the isolated compound.

Optimized Hydrodistillation Protocols in Laboratory Settings

Hydrodistillation is a conventional method for extracting essential oils from plant materials. mdpi.com In a typical laboratory setting, the plant material, such as the rhizomes of A. calamus, is ground and then subjected to hydrodistillation for several hours using a Clevenger-type apparatus. mdpi.com The resulting essential oil, which contains a mixture of volatile compounds including isoshyobunone, is then collected and dried. mdpi.com While widely used, the efficiency of hydrodistillation can be influenced by factors such as the particle size of the plant material and the duration of the extraction. mdpi.com Ohmic-assisted hydrodistillation, a newer modification, uses the passage of an alternating electrical current to heat the material, which can reduce extraction time and energy consumption. researchgate.net

Modern Solvent-Assisted Extraction Methodologies (e.g., Ultrasonic, Microwave, Accelerated Solvent Extraction)

To overcome the limitations of traditional methods, modern solvent-assisted extraction techniques have been developed, offering improved efficiency and reduced environmental impact.

Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. hielscher.comhielscher.com The collapse of these cavitation bubbles generates intense local heating and pressure, disrupting plant cell walls and enhancing the release of intracellular compounds like isoshyobunone into the solvent. hielscher.comresearchgate.net UAE is known for its rapidity and high yield, and it can be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds. scielo.br

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. nih.gov The direct interaction of microwaves with the polar molecules in the sample results in efficient and uniform heating, which can significantly reduce extraction time and solvent consumption compared to conventional methods. nih.gov

Accelerated Solvent Extraction (ASE): Also known as pressurized solvent extraction, ASE uses solvents at elevated temperatures and pressures. thermofisher.comwikipedia.org These conditions increase the solubility and diffusion rate of the target compounds while maintaining the solvent in a liquid state. thermofisher.comwikipedia.org ASE is an automated technique that offers fast and efficient extractions with reduced solvent usage. lcms.czuia-initiative.eu

Supercritical Fluid Extraction (SFE) Applications in Natural Product Research

Supercritical fluid extraction (SFE) is a green and sustainable technology that has gained prominence in the isolation of natural products. ajgreenchem.comnih.govroutledge.com This method uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. ajgreenchem.com

Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. ajgreenchem.commdpi.com The solvating power of the supercritical fluid can be precisely controlled by adjusting the temperature and pressure, allowing for the selective extraction of specific compounds like isoshyobunone. nih.gov The yield of calamus oil using SFE has been reported to be in the range of 1.1-3.3%, with the resulting extracts containing compounds such as β-asarone, isoshyobunone, and shyobunone. tinkturenpresse.de

Table 2: Comparison of Advanced Extraction Techniques

| Technique | Principle | Advantages |

| Ultrasonic-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | High yields, rapid process, suitable for heat-sensitive compounds. |

| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid and uniform heating. | Reduced extraction time and solvent consumption. |

| Accelerated Solvent Extraction (ASE) | Solvents at high temperature and pressure. | Fast, efficient, automated, reduced solvent use. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as a solvent. | Green technology, high selectivity, no solvent residue. |

This table is interactive. Click on the headers to sort the data.

Chemical Synthesis and Derivatization Strategies for Isoshyobunone

Total Synthesis Approaches to Isoshyobunone

The total synthesis of isoshyobunone, a molecule with the chemical formula C₁₅H₂₄O, presents a significant challenge due to the presence of multiple stereocenters. researchgate.net Early synthetic efforts laid the groundwork for accessing this natural product and its isomers.

Stereoselective Synthesis Methodologies and Challenges

A primary challenge in the synthesis of isoshyobunone is controlling the stereochemistry to obtain the desired isomer exclusively. Early synthetic routes reported by Alexandre and Rouessac involved a 1,4-addition of a vinyl reagent to a cyclic enone. wikipedia.orgrsc.org While these pathways successfully constructed the core structure of isoshyobunone, they invariably produced a mixture of isoshyobunone and its epimer, epi-isoshyobunone. wikipedia.orgwikipedia.org This lack of complete stereoselectivity highlights a significant hurdle in the synthesis, as the separation of these closely related isomers can be difficult.

Identification of Key Synthetic Intermediates and Reaction Pathways

Two distinct pathways for the total synthesis of isoshyobunone have been described, each featuring unique intermediates and reaction sequences. wikipedia.org

Pathway 1: This approach begins with the intramolecular aldol (B89426) condensation of a δ-diketone (compound 5 in the original literature), which yields a mixture of two isomeric enones. wikipedia.org This mixture is then subjected to a reaction with n-butylmercaptan to form a thioether (9), which subsequently reacts with a Gilman reagent (Me₂CuLi) to produce the enone (10). wikipedia.org The crucial and final step is a conjugate addition using a vinyl organocopper reagent. This step introduces the vinyl group and yields a 4:1 mixture of isoshyobunone (1) and its epimer (2). wikipedia.org This synthesis demonstrated the feasibility of using a conjugate addition with a vinyl copper reagent on a sterically hindered cyclic enone. wikipedia.org

| Intermediate No. | Compound Name/Class | Role in Synthesis | Reference |

|---|---|---|---|

| 5 | δ-Diketone | Precursor to the core cyclic enone structure via intramolecular aldol condensation. | wikipedia.org |

| 9 | Thioether | Intermediate used to facilitate the introduction of a methyl group. | wikipedia.org |

| 10 | Cyclic Enone | Key intermediate substrate for the final conjugate addition of the vinyl group. | wikipedia.org |

| 12 | β-Ketoester | Key intermediate in the second synthetic pathway. | wikipedia.org |

| 13 | β-Hydroxyketone | Precursor to the final product via dehydration. | wikipedia.org |

Semisynthesis from Structurally Related Natural Precursors

Semisynthesis is a strategy that utilizes naturally occurring compounds as starting materials for chemical synthesis. rsc.org This approach can be more efficient than total synthesis, especially when the precursor molecule is structurally complex or costly to produce from simple starting materials. rsc.org

Historically, it has been noted that small quantities of isoshyobunone have been obtained from other, more complex natural products like costunolide (B1669451) or santonin (B1680769). wikipedia.org Costunolide is a sesquiterpene lactone found in plants like Saussurea costus, biosyn.com while santonin is a sesquiterpenoid historically extracted from Artemisia species. rsc.org The conversion of these precursors into isoshyobunone would involve multiple chemical steps, including cleavage and modification of the lactone rings and other functional groups to arrive at the simpler isoshyobunone structure. This approach leverages the pre-existing carbon skeleton provided by nature to access the target molecule.

Rational Design and Synthesis of Isoshyobunone Derivatives

The rational design and synthesis of derivatives of a natural product are key strategies in medicinal chemistry to explore and optimize biological activity. solubilityofthings.commdpi.com By systematically modifying a parent structure, researchers can investigate structure-activity relationships (SAR), which helps in identifying the key functional groups responsible for a compound's effects and can lead to the development of more potent or selective analogs. mdpi.combiotechacademy.dk

Targeted Structural Modification at Specific Functional Groups

The structure of isoshyobunone contains several functional groups that are amenable to chemical modification: the ketone, the vinyl group, and the isopropyl group. researchgate.net Targeted modifications of these sites could be used to probe their importance for biological activity and to alter the molecule's properties.

Ketone Group: The carbonyl group can be reduced to a secondary alcohol, which would introduce a new stereocenter and hydrogen-bonding capabilities. nih.gov It could also be converted to other functionalities like an oxime or a hydrazone, altering the molecule's electronic properties and shape.

Vinyl Group: The double bond of the vinyl group is a site for various addition reactions. It could be hydrogenated to an ethyl group, epoxidized, or subjected to dihydroxylation to introduce new functional groups and change the steric profile of the molecule.

Isopropyl Group: While chemically less reactive, modifications to the isopropyl group, such as hydroxylation or other substitutions, could be achieved through more advanced synthetic methods, potentially influencing how the molecule interacts with biological targets.

Synthesis of Isoshyobunone Analogs and Homologs

Beyond simple functional group modification, the synthesis of analogs and homologs offers another avenue for structural diversification. acs.org This could involve creating homologs by altering the length of the alkyl substituents or synthesizing analogs where the core ring structure is changed. For instance, the six-membered cyclohexanone (B45756) ring could be expanded to a seven-membered cycloheptanone (B156872) or contracted to a five-membered cyclopentanone. Such fundamental changes to the molecular scaffold can lead to compounds with significantly different biological profiles and are a common strategy in the search for novel therapeutic agents. While specific libraries of isoshyobunone analogs have not been extensively reported in the reviewed literature, these principles of medicinal chemistry provide a clear roadmap for future research in this area.

Enantiomeric Synthesis and Stereoisomer-Specific Research

The stereochemical complexity of isoshyobunone, a sesquiterpenoid with multiple chiral centers, presents significant challenges and opportunities in its chemical synthesis and biological evaluation. Research in this area has focused on navigating the intricate stereochemical landscape to access specific isomers and understand their unique properties.

Challenges in Stereoselective Synthesis

The complete stereoselective synthesis of isoshyobunone remains a formidable challenge for synthetic organic chemists. Reports on the synthesis of isoshyobunone often indicate that the processes are not fully stereocontrolled, leading to the formation of mixtures of epimers. For instance, synthetic routes involving a 1,4-addition of a vinyl reagent have been shown to produce isoshyobunone contaminated with its epimer. researchgate.net This lack of stereoselectivity highlights the difficulty in controlling the spatial arrangement of substituents during the construction of the molecular framework.

The synthesis of related sesquiterpenoids, such as shyobunone (B136065) and its diastereomers, has been explored, providing some insights that could be applicable to isoshyobunone. These syntheses sometimes involve the rearrangement of other natural products, like acoragermacrone, which can lead to a mixture of shyobunone and 6-epishyobunone. researchgate.net Such findings underscore the thermodynamic and kinetic factors that can influence the stereochemical outcome of reactions involving these complex molecular structures.

Naturally Occurring Stereoisomers

Isoshyobunone co-exists in nature with several of its stereoisomers. Essential oils, particularly from Acorus calamus (sweet flag) and some Ferula species, have been found to contain a variety of these related compounds. nih.govmedtextpublications.comtandfonline.com The presence and relative abundance of these isomers can vary depending on the plant source.

| Compound | Typical Source(s) |

| Isoshyobunone | Acorus calamus, Ferula drudeana |

| Shyobunone | Acorus calamus, Ferula drudeana |

| 6-epi-shyobunone | Acorus calamus, Ferula drudeana |

| epi-isoshyobunone | Ferula drudeana |

This table lists some of the naturally occurring stereoisomers and constitutional isomers related to isoshyobunone and their common plant sources.

The analysis of essential oils has revealed the complex composition of these isomers. For example, the essential oil from the rhizomes of Acorus calamus can contain isoshyobunone, shyobunone, and 6-epi-shyobunone, among other compounds. nih.gov Similarly, the fruit essential oil of Ferula drudeana has been reported to contain shyobunone, 6-epi-shyobunone, and epi-isoshyobunone as major components. nih.gov

Stereoisomer-Specific Biological Activity

Preliminary research indicates that the biological activity of isoshyobunone and its isomers can be stereospecific. Differences in insecticidal and repellent activities have been observed between isoshyobunone and its constitutional isomer, shyobunone.

One study investigated the contact toxicity and repellent effects of both shyobunone and isoshyobunone against two stored-product insects, Lasioderma serricorne (cigarette beetle) and Tribolium castaneum (red flour beetle). The results demonstrated that while both compounds exhibited activity, their potency differed, suggesting that the position of the double bond in the side chain influences their biological function.

Comparative Insecticidal Activity of Isoshyobunone and Shyobunone

| Compound | Target Insect | LD₅₀ (μ g/adult ) |

| Isoshyobunone | Lasioderma serricorne | 24.19 |

| Tribolium castaneum | 61.90 | |

| Shyobunone | Lasioderma serricorne | 20.24 |

This table presents the median lethal dose (LD₅₀) values for isoshyobunone and shyobunone against two insect species, indicating differing levels of contact toxicity. researchgate.net

In repellent activity assays against Tribolium castaneum, both compounds were effective, but isoshyobunone showed stronger repellency at certain concentrations and time points compared to shyobunone. researchgate.net These findings highlight the importance of stereochemistry in the interaction of these molecules with biological targets and underscore the need for enantiomerically pure samples for detailed pharmacological and toxicological studies. The development of robust enantioselective synthetic routes would be crucial to further explore the specific biological roles of each stereoisomer of isoshyobunone.

Biosynthetic Pathways and Enzymatic Mechanisms of Isoshyobunone Formation

Isoprenoid Biosynthesis Pathways: Relevance to Sesquiterpenoid Biogenesis

The assembly of all terpenoids, including the C15 sesquiterpenoid group to which Isoshyobunone belongs, is dependent on the supply of IPP and DMAPP. The relative contribution of the MVA and MEP pathways to the formation of a specific terpenoid can vary between plant species and cellular conditions.

The Mevalonate (B85504) (MVA) pathway is a critical metabolic route for the biosynthesis of IPP and DMAPP. Occurring in the cytosol of plant cells, this pathway is traditionally associated with the production of precursors for sesquiterpenoids (C15), triterpenoids (C30), and sterols. The pathway commences with the condensation of three molecules of acetyl-CoA.

The key steps and enzymes involved in the MVA pathway are summarized below:

| Step | Reactant(s) | Enzyme | Product |

| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase (HMGS) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMVK) | Mevalonate-5-pyrophosphate |

| 6 | Mevalonate-5-pyrophosphate | Mevalonate pyrophosphate decarboxylase (MVD) | Isopentenyl pyrophosphate (IPP) |

| 7 | Isopentenyl pyrophosphate (IPP) | IPP isomerase (IDI) | Dimethylallyl pyrophosphate (DMAPP) |

This table outlines the canonical sequence of the Mevalonate (MVA) pathway, which supplies the C5 precursors for sesquiterpenoid biosynthesis in the cytosol.

The formation of the direct precursor to all sesquiterpenes, farnesyl pyrophosphate (FPP), occurs through the sequential condensation of IPP and DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPS). This C15 molecule serves as the substrate for the downstream enzymes that create the vast diversity of sesquiterpenoid skeletons.

Located within the plastids of plant cells, the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, provides an alternative route to IPP and DMAPP. This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. The MEP pathway is primarily responsible for the biosynthesis of monoterpenoids (C10), diterpenoids (C20), and carotenoids (C40).

While sesquiterpenes are typically synthesized from MVA-derived precursors in the cytosol, evidence of metabolic "crosstalk" between the MVA and MEP pathways exists. nist.gov This involves the transport of isoprenoid intermediates between the plastid and the cytosol, meaning the MEP pathway can, in some cases, contribute to the pool of precursors available for sesquiterpenoid formation. nist.gov The extent of this contribution to Isoshyobunone biosynthesis is not definitively established and may be species-specific.

Characterization of Isoshyobunone Biosynthesis Enzyme Systems

Following the synthesis of the linear C15 precursor FPP, a series of specialized enzymes are required to construct the characteristic cyclic structure of Isoshyobunone and introduce its specific functional groups. These enzymes belong to two major classes: sesquiterpene synthases and cytochrome P450s.

The creation of the core carbon skeleton of Isoshyobunone is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), or terpene cyclases. These enzymes take the linear FPP substrate and orchestrate a complex cyclization cascade. Isoshyobunone is a sesquiterpenoid found in plants such as Acorus calamus and possesses an acorane or related elemane/eremophilane skeleton. nih.govnih.govmdpi.com

The general mechanism for the formation of such skeletons involves:

Ionization : The process begins with the removal of the diphosphate (B83284) group from FPP, generating a farnesyl carbocation.

Cyclization : The highly reactive carbocation undergoes one or more intramolecular additions, where the carbon chain attacks one of its own double bonds to form the characteristic ring structures.

Rearrangements : The resulting cyclic carbocation intermediates can undergo further complex rearrangements, such as hydride and methyl shifts. The formation of eremophilane-type sesquiterpenes, for example, is characterized by a key methyl migration step. nih.gov

Termination : The reaction cascade is terminated by a final deprotonation or quenching with a water molecule to yield the stable sesquiterpene hydrocarbon product.

While the specific synthase responsible for the Isoshyobunone skeleton has not been isolated and characterized, enzymes such as (-)-5-epi-eremophilene synthase provide a well-studied model for the type of catalytic activity required.

The hydrocarbon skeleton produced by the sesquiterpene synthase is subsequently modified by other enzymes to yield the final Isoshyobunone structure. The most prominent of these modifications is the introduction of a ketone group, a reaction typically catalyzed by Cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net

CYPs are heme-containing enzymes that catalyze a wide range of oxidative reactions in secondary metabolism. wikipedia.orgnih.gov The general catalytic cycle for a P450 enzyme involves the activation of molecular oxygen to insert one oxygen atom into the substrate, a process known as monooxygenation. youtube.com In the context of Isoshyobunone biosynthesis, a specific CYP would bind the sesquiterpene hydrocarbon precursor and hydroxylate a specific carbon atom. This resulting alcohol could then be further oxidized to the final ketone by the same P450 or a separate dehydrogenase enzyme. The specific P450 enzyme responsible for this late-stage functionalization in the Isoshyobunone pathway has yet to be identified.

Genetic and Molecular Regulation of Isoshyobunone Biosynthesis

The biosynthesis of Isoshyobunone, like other plant secondary metabolites, is tightly regulated at the genetic level. This regulation ensures that the compound is produced at the appropriate time, in the correct tissues, and in response to specific developmental or environmental signals. The primary control points are the genes encoding the biosynthetic enzymes, particularly the rate-limiting enzymes like HMG-CoA reductase (HMGR) in the MVA pathway and the specific sesquiterpene synthase (STS).

The expression of these biosynthetic genes is controlled by transcription factors (TFs). In various plant species, transcription factors from families such as MYB, bHLH, and WRKY have been shown to regulate terpenoid biosynthetic pathways. frontiersin.org These TFs can activate or repress the transcription of pathway genes by binding to specific recognition sites in their promoter regions. For instance, studies on other sesquiterpenes have shown that the expression of specific GAS (germacrene A-synthase) and GAO (germacrene A-oxidase) genes correlates with the accumulation of the final products, suggesting that regulation occurs at the transcriptional level. frontiersin.org

While the specific transcription factors and the complete regulatory network governing Isoshyobunone biosynthesis in its native plant sources have not yet been elucidated, it is expected to follow this general model of transcriptional control.

Metabolic Engineering Approaches for Enhanced Isoshyobunone Production in Biological Systems

The low abundance of many valuable sesquiterpenoids in their natural plant sources has driven the development of metabolic engineering strategies to produce these compounds in microbial hosts, such as Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.gov While no studies have specifically reported the heterologous production of Isoshyobunone, the principles and techniques successfully applied to other sesquiterpenoids provide a clear roadmap for enhancing its production.

The primary goal of metabolic engineering for sesquiterpenoid production is to increase the intracellular pool of the precursor FPP and efficiently channel it towards the desired product. Key strategies include:

Enhancing the Precursor Supply: This is typically achieved by overexpressing key enzymes in the MVA pathway. In yeast, a common approach is to overexpress a truncated, soluble form of 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), which is a rate-limiting enzyme of the pathway. nih.gov Additionally, overexpression of other pathway enzymes like FPP synthase can further boost the FPP supply.

Reducing Competing Pathways: A significant portion of FPP is naturally diverted towards the synthesis of sterols (e.g., ergosterol (B1671047) in yeast) and other essential isoprenoids. Downregulating the expression of squalene (B77637) synthase (ERG9), the enzyme that commits FPP to the sterol pathway, has proven to be a highly effective strategy for increasing FPP availability for sesquiterpene synthesis. nih.gov

Heterologous Expression of Pathway Enzymes: The genes encoding the specific sesquiterpene synthase and the necessary cytochrome P450 monooxygenases from the native plant source must be introduced and expressed in the microbial host. For Isoshyobunone, this would involve expressing a putative germacrene A synthase and the specific CYPs responsible for its subsequent oxidation. A crucial component for functional CYP activity is the co-expression of a cytochrome P450 reductase (CPR), which transfers electrons to the CYP. nih.gov

Host and Process Optimization: Further enhancements in yield can be achieved by optimizing fermentation conditions, such as media composition, temperature, and pH. Additionally, cellular-level optimizations, like managing cofactor (NADPH for CYPs) availability, can be critical.

A pertinent case study is the successful engineering of the yeast Yarrowia lipolytica for the production of β-elemene, another elemane sesquiterpene. nih.gov In this study, researchers maximized the FPP precursor pool by optimizing the MVA pathway and inhibiting the competing squalene pathway. They then expressed a plant-derived germacrene A synthase to produce high levels of germacrene A. The final conversion to β-elemene was achieved through a chemical Cope rearrangement induced by a temperature shift. nih.gov This combined biological and chemical approach achieved a high titer of 5.08 g/L, demonstrating the feasibility of producing elemane sesquiterpenoids in engineered microbes. A similar strategy could be envisioned for Isoshyobunone production.

The following table summarizes the key genetic modifications and their effects on enhancing sesquiterpenoid production in a model organism like yeast.

| Genetic Modification | Target Gene/Pathway | Rationale | Expected Outcome |

| Overexpression | MVA pathway genes (e.g., tHMGR, FPPS) | Increase the metabolic flux towards FPP. | Increased intracellular FPP pool. |

| Downregulation | Squalene synthase (ERG9) | Prevent diversion of FPP to sterol biosynthesis. | Increased FPP availability for sesquiterpene production. |

| Heterologous Expression | Germacrene A synthase | Catalyze the formation of the key germacrane (B1241064) intermediate. | Production of the elemane precursor. |

| Heterologous Expression | Cytochrome P450s and CPR | Catalyze the final oxidative steps to form the target molecule. | Conversion of the elemane scaffold to Isoshyobunone. |

Advanced Methodologies for Investigating Isoshyobunone Biological Activities in Research

In Vitro Pharmacological Models for Mechanistic Elucidation

In vitro models are indispensable tools in pharmacological research, providing a controlled environment to dissect the specific molecular and cellular mechanisms of a compound. mdpi.com These models allow for the initial screening of biological activities and help form hypotheses that can be later tested in more complex biological systems.

Cell-Based Assays for Cellular Processes (e.g., Antiproliferative Studies, Apoptosis Induction, Cell Cycle Modulation)

Cell-based assays are fundamental for determining a compound's effect on cell health, growth, and division. To investigate the anticancer potential of Isoshyobunone, researchers would typically utilize a panel of human cancer cell lines.

Antiproliferative Studies: The primary method to assess antiproliferative effects is the MTT assay or similar colorimetric assays, which measure the metabolic activity of living cells. researchgate.net A reduction in metabolic activity in the presence of the compound suggests either a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50%. While specific IC50 values for Isoshyobunone against various cancer cell lines are not extensively documented in publicly available literature, conducting such studies would be a critical first step.

Apoptosis Induction: Should a compound show antiproliferative activity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key target for many cancer therapies. nih.gov Methodologies to detect apoptosis include flow cytometry using Annexin V/Propidium Iodide (PI) staining. This technique can distinguish between early apoptotic, late apoptotic, and necrotic cells. nih.gov Further mechanistic insight can be gained by measuring the activity of key apoptosis-related proteins, such as caspases (e.g., caspase-3, -8, -9) and members of the Bcl-2 family. phcogres.com

Cell Cycle Modulation: Many anticancer agents function by interrupting the cell division cycle. nih.gov The effect of a compound on the cell cycle can be analyzed using flow cytometry of PI-stained cells. This method quantifies the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). apacsci.com A compound that causes a significant increase in the percentage of cells in a particular phase is said to induce cell cycle arrest. This effect is often mediated by the compound's influence on cyclins and cyclin-dependent kinases (Cdks), which are key regulators of the cell cycle. nih.gov

The table below illustrates the type of data that would be generated from such assays to characterize the effects of Isoshyobunone.

| Assay Type | Cell Line | Parameter Measured | Potential Outcome for Bioactive Compound |

| Antiproliferative | e.g., PC3 (Prostate), HeLa (Cervical) | Cell Viability (%) | IC50 Value (µM) |

| Apoptosis | e.g., PC3, HeLa | Percentage of Apoptotic Cells | Increase in Annexin V-positive cells |

| Cell Cycle | e.g., PC3, HeLa | DNA Content/Cell Phase Distribution | Arrest in G0/G1, S, or G2/M phase |

Receptor Binding and Ligand-Gated Ion Channel Modulation Studies (e.g., GABA(A) Receptor Systems)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its type A receptors (GABA(A) receptors) are crucial targets for drugs that treat anxiety, insomnia, and seizures. GABA(A) receptors are ligand-gated ion channels that, upon activation, allow chloride ions to enter the neuron, reducing its excitability.

Investigating the interaction of Isoshyobunone with the GABA(A) receptor system would involve electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) assay using Xenopus oocytes expressing specific GABA(A) receptor subtypes. This method allows for precise measurement of ion flow through the channel in response to GABA and potential modulators. nih.gov Such studies would determine if Isoshyobunone can enhance or inhibit GABA-induced chloride currents, identifying it as a potential positive or negative allosteric modulator. While many natural products are known to interact with these receptors, specific research detailing Isoshyobunone's activity at the GABA(A) receptor is not prominent in the existing literature. nih.gov

Enzyme Inhibition and Activation Assays (e.g., Beta-Lactamase Inhibition)

Enzyme inhibition is a common mechanism of action for many drugs. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics like penicillin. The discovery of beta-lactamase inhibitors has been crucial in overcoming antibiotic resistance.

To assess Isoshyobunone's potential as a beta-lactamase inhibitor, researchers would use a spectrophotometric assay. This typically involves incubating the purified beta-lactamase enzyme with the test compound before adding a chromogenic substrate like nitrocefin (B1678963). If the compound inhibits the enzyme, the rate of nitrocefin hydrolysis—which causes a measurable color change—will decrease. The results are often reported as an IC50 value. Currently, there is a lack of specific studies investigating Isoshyobunone's activity against beta-lactamase.

Oxidative Stress Mitigation and Antioxidant Capacity Assessments (e.g., DPPH, ABTS Radical Scavenging)

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can help mitigate cellular damage by neutralizing free radicals. The antioxidant capacity of a compound is commonly evaluated using cell-free chemical assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the solution's color fades. The change in absorbance is measured spectrophotometrically to determine the radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. mdpi.com Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant power. mdpi.com

For both assays, the results are typically expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals. Research has shown that essential oils rich in sesquiterpenes, including those containing Isoshyobunone, can exhibit strong antioxidant activity. mdpi.com One study on the essential oil of Acorus calamus noted significant antioxidant activity with an IC50 value of 6.68 µg/mL in a DPPH assay. Another study on the essential oil of Cleome amblyocarpa, which contains Isoshyobunone, also reported strong antioxidant potential with an IC50 value of 4.52 mg/mL. mdpi.com

The table below shows a representative structure for presenting antioxidant activity data.

| Assay | Compound/Extract | IC50 Value | Standard | Standard IC50 Value |

| DPPH | A. calamus EO | 6.68 µg/mL | Ascorbic Acid | 3.69 µg/mL |

| DPPH | C. amblyocarpa EO | 4.52 mg/mL mdpi.com | Ascorbic Acid | 2.11 mg/mL mdpi.com |

Modulation of Inflammatory Markers and Pathways in Cellular Systems

Chronic inflammation is a key factor in many diseases. The anti-inflammatory potential of a compound can be assessed in vitro using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). LPS stimulation mimics a bacterial infection and induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

To test Isoshyobunone, stimulated macrophage cells would be treated with the compound, and the levels of inflammatory markers in the cell culture medium would be quantified. NO production can be measured using the Griess reagent, while cytokine levels are typically measured using enzyme-linked immunosorbent assays (ELISA). A significant reduction in these markers would indicate anti-inflammatory activity. The essential oil of Cleome amblyocarpa has shown significant anti-inflammatory activity by suppressing lipoxygenase (LOX) and cyclooxygenases (COX-1, COX-2). mdpi.com

In Vivo Studies in Non-Human Biological Systems

To date, the primary in vivo research on Isoshyobunone has focused on its insecticidal and repellent activities. In one study, Isoshyobunone demonstrated significant contact toxicity against the cigarette beetle (Lasioderma serricorne) and the red flour beetle (Tribolium castaneum), with measured LD50 values. It also showed strong repellent properties against these insects.

The table below summarizes the reported in vivo insecticidal data for Isoshyobunone.

| Organism | Assay Type | Parameter | Result |

| Lasioderma serricorne (LS) | Contact Toxicity | LD50 | 24.19 µ g/adult |

| Tribolium castaneum (TC) | Contact Toxicity | LD50 | 61.90 µ g/adult |

| Tribolium castaneum (TC) | Repellency (at 78.63 nL/cm²) | % Repellency (2h) | 94% |

Further in vivo studies in rodent models would be necessary to explore other potential therapeutic activities, such as anti-inflammatory or central nervous system effects, suggested by in vitro findings. Such studies are critical for the translational development of any promising natural compound.

Insecticidal and Repellent Bioassays against Pests

Isoshyobunone, a major constituent of essential oils from plants like Acorus calamus, has been the subject of various bioassays to determine its efficacy as an insecticide and repellent against common stored-product pests. phcog.com Standard methodologies are employed to quantify these effects, primarily focusing on contact toxicity and repellency.

Contact toxicity is frequently assessed using a topical application method. In this bioassay, specific doses of isoshyobunone, dissolved in a suitable solvent like acetone, are applied directly to the dorsal thorax of adult insects. The mortality rate is then recorded at set intervals, typically 24 hours post-application, to calculate the median lethal dose (LD₅₀). This value represents the dose required to kill 50% of the test insect population. For instance, studies have demonstrated isoshyobunone's potent contact toxicity against the cigarette beetle (Lasioderma serricorne) and the red flour beetle (Tribolium castaneum). phcog.comnih.gov Against Lasioderma serricorne adults, isoshyobunone exhibited an LD₅₀ value of 24.19 μ g/adult . phcog.comnih.gov Its toxicity was also significant against Tribolium castaneum adults, with a recorded LD₅₀ of 61.90 μ g/adult . phcog.comnih.gov

Repellency is commonly measured using area preference bioassays on filter paper. In this setup, a circular filter paper is treated with the test compound on one half and a control solvent on the other. Insects are released at the center, and their distribution is observed after a specific period, usually 2 to 4 hours. The percentage of repellency is calculated based on the number of insects present in the treated versus the untreated areas. Isoshyobunone has shown strong repellent action against Tribolium castaneum. nih.gov At a concentration of 78.63 nL/cm², it achieved a 94% repellency rate after 2 hours. phcog.comnih.gov Even at a much lower concentration of 0.13 nL/cm², it still demonstrated a 64% repellency after the same duration, indicating its high potency. nih.gov

In Vivo Models for Neurobiological Investigations (e.g., animal behavioral pharmacology)

The neurobiological effects of isoshyobunone are primarily investigated using in vivo animal models, particularly in mice, to assess its impact on the central nervous system. These studies often focus on sedative and hypnotic properties, employing a range of behavioral pharmacology tests.

Standard models to evaluate sedative and hypnotic activities include the potentiation of barbiturate-induced sleep. phytopharmajournal.comrjpharmacognosy.ir In this assay, animals are administered a sub-hypnotic dose of a barbiturate (B1230296) like thiopental (B1682321) sodium. The test compound, such as isoshyobunone, is given beforehand to determine if it can induce sleep in combination with the barbiturate, or prolong the duration of sleep induced by a hypnotic dose. This methodology helps to screen for central nervous system depressant activity. phytopharmajournal.com

Another common behavioral test is the open-field test, which assesses locomotor activity and exploratory behavior. nih.gov A reduction in the number of lines crossed or time spent in the center of the arena by an animal treated with a test compound is indicative of a sedative effect. nih.gov Similarly, the hole-board test measures exploratory behavior by counting the number of head dips an animal makes into holes in the floor of an apparatus. nih.gov A decrease in this activity suggests a sedative or anxiolytic-like effect. The traction test, where a mouse's ability to hold onto a wire is timed, can also be used; a reduced reestablishment time can indicate sedative properties. nih.gov These models are crucial for providing a scientific basis for the traditional uses of plant extracts containing isoshyobunone for conditions like insomnia and anxiety. nih.gov

Anti-Inflammatory Assessments in Animal Models

To investigate the anti-inflammatory potential of isoshyobunone, researchers utilize established in vivo animal models of inflammation. nih.gov A primary and widely used method is the carrageenan-induced paw edema model in rats or mice. creative-biolabs.comnih.gov This model is effective for evaluating the efficacy of compounds against acute inflammation. creative-bioarray.com

The procedure involves injecting carrageenan, a polysaccharide that acts as a potent inflammatory agent, into the sub-plantar tissue of the animal's hind paw. creative-biolabs.comcreative-bioarray.com This injection triggers a localized, acute inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia. creative-biolabs.com The inflammatory response is biphasic; the initial phase involves the release of mediators like histamine (B1213489) and bradykinin, while the later phase is mediated by prostaglandins (B1171923) and cytokines like TNF-α, involving the enzyme cyclooxygenase-2 (COX-2). nih.govmdpi.com

The test compound is administered to the animals, typically orally, prior to the carrageenan injection. The volume of the paw is measured at regular intervals using a plethysmometer before and after the injection. The difference in paw volume indicates the degree of edema. The anti-inflammatory activity of the compound is determined by its ability to significantly reduce the carrageenan-induced paw swelling compared to a control group that receives only the vehicle. nih.gov This model allows for a quantitative assessment of a compound's ability to suppress the exudative component of acute inflammation. researchgate.net

Bioactivity-Guided Fractionation and Isolation Approaches for Active Principle Discovery

Bioactivity-guided fractionation is a quintessential methodology for isolating and identifying specific active compounds, like isoshyobunone, from a complex plant extract. nih.gov This approach systematically separates the crude extract into various fractions, with each step being monitored by a relevant biological assay to track the compound responsible for the observed activity. nih.gov

The process begins with the preparation of a crude extract from the plant source, for example, the rhizomes of Acorus calamus, using a suitable solvent. phcog.com This crude extract is then subjected to a preliminary bioassay (e.g., an insecticidal or anti-inflammatory assay) to confirm its activity.

Following confirmation, the extract undergoes a series of chromatographic separation steps. A common initial step is to partition the crude extract between solvents of varying polarity to yield fractions such as hexane, ethyl acetate, and methanol (B129727) fractions. mdpi.com Each of these fractions is then tested for biological activity. The most active fraction is selected for further purification. mdpi.com

This active fraction is then subjected to more refined chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex. researchgate.net The column is eluted with a solvent gradient, creating numerous sub-fractions. Each sub-fraction is again tested in the bioassay. This iterative process of separation and bioassay continues, narrowing down the search to progressively simpler mixtures until a pure, biologically active compound is isolated. nih.gov The structure of the isolated compound is finally elucidated using spectroscopic methods such as NMR and mass spectrometry. This entire process ensures that the compound ultimately identified, such as isoshyobunone, is directly responsible for the biological effect observed in the original extract. nih.gov

High-Throughput and High-Content Screening Methodologies for Activity Profiling

High-throughput screening (HTS) and high-content screening (HCS) represent advanced methodologies for rapidly profiling the biological activities of a vast number of compounds, including natural products like isoshyobunone. springernature.com While specific HTS campaigns focusing solely on isoshyobunone are not widely documented, the principles of these techniques are applicable for discovering new biological targets or for screening libraries of natural product derivatives.

HTS involves the automated testing of large chemical libraries against a specific biological target in a miniaturized, multi-well plate format. mdpi.com These assays are designed to be rapid and generate a large volume of data, identifying "hits" or compounds that interact with the target. nih.gov For a compound like isoshyobunone, HTS could be used to screen it against a panel of hundreds of different enzymes, receptors, or cell lines to quickly build a comprehensive profile of its biological activities. For example, assays could be developed to measure the inhibition of specific enzymes involved in inflammation (like COX enzymes) or neurotransmitter receptors in a high-throughput format. mdpi.comutsouthwestern.edu

High-content screening (HCS) is an extension of HTS that utilizes automated microscopy and image analysis to gather more complex, quantitative data at the cellular level. Instead of a single endpoint, HCS can measure multiple cellular parameters simultaneously, such as changes in cell morphology, protein localization, or the expression of specific biomarkers. This provides a more detailed "fingerprint" of a compound's effect on cells. For isoshyobunone, HCS could be employed to investigate its neurobiological effects in detail by observing changes in neuronal cell morphology, synapse formation, or calcium signaling in response to the compound. Similarly, its anti-inflammatory effects could be profiled by visualizing the inhibition of inflammatory signaling pathways within immune cells. These advanced screening methods offer a powerful approach to systematically explore the full therapeutic potential of natural compounds. chemrxiv.org

Molecular and Cellular Mechanistic Investigations of Isoshyobunone Bioactivity

Receptor and Ion Channel Modulation Mechanisms

The interaction of Isoshyobunone with membrane-bound receptors and ion channels is a key area of investigation to understand its physiological effects. These interactions can lead to the modulation of cellular signaling and excitability.

Interactions with G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. They are significant drug targets due to their involvement in numerous physiological processes.

Detailed research characterizing the direct binding or functional modulation of any GPCR by Isoshyobunone has not been reported in the available scientific literature. Therefore, the specific interactions between Isoshyobunone and GPCRs remain an uninvestigated area.

Enzyme Inhibition and Activation Dynamics

The bioactivity of a compound can also be mediated through its interaction with enzymes, either by inhibiting or activating their catalytic function. This section explores the known enzymatic interactions involving Isoshyobunone.

Biochemical Characterization of Enzyme-Isoshyobunone Interactions

While studies on Isoshyobunone as an enzyme inhibitor or activator are limited, its role as a product of enzymatic synthesis has been characterized. Research has shown that Isoshyobunone is one of several sesquiterpenoid products generated by the microbial-type terpene synthase SmMTPSL47 from the lycophyte Selaginella moellendorffii.

In an in-vitro assay, the recombinant SmMTPSL47 enzyme was incubated with farnesyl diphosphate (B83284) (FPP) as the substrate. The resulting products were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which identified Isoshyobunone as one of the five sesquiterpenes produced. This demonstrates a direct enzyme-substrate interaction leading to the biosynthesis of Isoshyobunone.

| Enzyme | Substrate | Product | Product Class |

|---|---|---|---|

| SmMTPSL47 | Farnesyl Diphosphate (FPP) | Germacrene | Sesquiterpene |

| β-farnesene | Sesquiterpene | ||

| β-elemene | Sesquiterpene | ||

| Aromadendrene | Sesquiterpene | ||

| Isoshyobunone | Sesquiterpene |

Elucidation of Enzyme Kinetic Parameters in the Presence of Isoshyobunone

Enzyme kinetics studies are essential for quantifying the efficiency of enzyme catalysis and the potency of inhibitors or activators. Key parameters include the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).

There is currently no published research that details the elucidation of enzyme kinetic parameters (such as Kₘ, Vₘₐₓ, kᵢ, or kₖₐₜ) for any enzyme in the presence of Isoshyobunone, either as a substrate, inhibitor, or activator.

Intracellular Signaling Pathway Perturbation by Isoshyobunone

Compounds can exert biological effects by interfering with or modulating intracellular signaling cascades, which are complex networks of proteins that transmit signals from the cell surface to intracellular targets.

As of now, the scientific literature lacks studies specifically investigating the effects of Isoshyobunone on any intracellular signaling pathways. Research has not yet explored whether Isoshyobunone perturbs pathways such as the MAPK/ERK pathway, PI3K/AKT pathway, or others involved in cell proliferation, survival, or inflammatory responses.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

There is currently no scientific literature available that details the specific modulatory effects of Isoshyobunone on the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Research has not yet explored whether Isoshyobunone interacts with key kinases in this pathway, such as ERK, JNK, or p38, nor the downstream consequences of any such potential interactions.

Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Signaling

Specific studies on the regulation of the NF-κB signaling pathway by Isoshyobunone have not been identified in the current scientific literature. Consequently, there is no available data on whether Isoshyobunone influences the activation of the IKK complex, the degradation of IκBα, or the nuclear translocation and transcriptional activity of NF-κB dimers.

Effects on Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway

The effects of Isoshyobunone on the PI3K/Akt signaling pathway remain uninvestigated in published research. There is no information regarding its potential to modulate the phosphorylation of Akt or influence the numerous downstream cellular processes regulated by this critical survival pathway.

Cellular Homeostasis and Stress Response Pathways

Mechanisms of Oxidative Stress Mitigation and Reactive Oxygen Species (ROS) Scavenging

While the antioxidant potential of various natural compounds is a subject of broad interest, specific studies detailing the mechanisms by which Isoshyobunone might mitigate oxidative stress or scavenge reactive oxygen species (ROS) are absent from the scientific literature. There is no data from assays such as DPPH, ABTS, or cellular antioxidant assays that would quantify its antioxidant capacity or elucidate its scavenging mechanisms.

Regulation of Programmed Cell Death (Apoptosis) and Autophagy Processes

There is a lack of research into the effects of Isoshyobunone on the regulation of apoptosis and autophagy. It is unknown whether Isoshyobunone can induce or inhibit these processes, or modulate the expression or activity of key regulatory proteins such as caspases, Bcl-2 family members, or autophagy-related genes (Atgs).

Quantitative Structure-Activity Relationship (QSAR) and Mechanistic Links

A search of scientific databases reveals no published Quantitative Structure-Activity Relationship (QSAR) studies for Isoshyobunone. Therefore, there are no computational models that correlate the specific structural features of Isoshyobunone with any potential biological activities, nor are there established mechanistic links derived from such analyses.

Identification of Pharmacophores and Structural Determinants of Activity

While specific pharmacophore models for Isoshyobunone's bioactivity are not extensively detailed in the current scientific literature, a comparative analysis of its structure with related compounds allows for the inference of key structural determinants. Isoshyobunone belongs to the class of sesquiterpenoids, which are known for a wide range of biological activities. mdpi.com The core structure, a substituted cyclohexanone (B45756), and the presence of various functional groups are critical to its biological effects.

Research comparing the insecticidal and repellent activities of Isoshyobunone and its isomer, shyobunone (B136065), provides significant insight into the structural features governing their bioactivity. phcog.comnih.govphcog.com Both compounds share the same molecular formula (C15H24O) but differ in the position of a double bond within the isopropyl side chain. phcog.comnih.gov This subtle structural difference leads to notable variations in their biological efficacy.

Key Structural Features Influencing Bioactivity:

Cyclohexanone Ring: The ketone functional group is a potential site for hydrogen bonding and other polar interactions with biological targets.

Isopropylidene Group: In Isoshyobunone, the exocyclic double bond of the propan-2-ylidene group is a key structural feature.

The differential insecticidal activity of Isoshyobunone and shyobunone against various insect species underscores the importance of the double bond's location in the side chain. For instance, shyobunone demonstrated greater contact toxicity against the cigarette beetle (Lasioderma serricorne), whereas Isoshyobunone showed activity against the red flour beetle (Tribolium castaneum), against which shyobunone was less effective. nih.govphcog.com This suggests that the spatial arrangement and electronic configuration of the side chain are critical for specific interactions with insect target sites.

| Compound | Lasioderma serricorne (LD50 µg/adult) | Tribolium castaneum (LD50 µg/adult) |

|---|---|---|

| Isoshyobunone | 24.19 | 61.90 |

| Shyobunone | 20.24 | - |

Data sourced from Chen et al. (2015). nih.govphcog.com A '-' indicates that the value was not reported as being as significant.

Impact of Stereochemical Configuration on Biological Mechanisms

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the biological activity of chiral compounds like Isoshyobunone. nih.govbiomedgrid.com The spatial orientation of functional groups can significantly affect how a molecule interacts with its biological target, such as a receptor or an enzyme active site. nih.govsolubilityofthings.com Isomers, which have the same molecular formula but different arrangements of atoms, often exhibit distinct biological activities. solubilityofthings.com

For example, in repellent activity assays against Tribolium castaneum, Isoshyobunone was found to be a stronger repellent than shyobunone at a concentration of 15.73 nL/cm². phcog.comnih.gov This suggests that the specific stereochemical configuration of Isoshyobunone allows for a more favorable interaction with the olfactory or gustatory receptors of this insect species, leading to a more potent repellent response.

The phenomenon where isomers exhibit different biological activities is common in nature and pharmacology. biomedgrid.comsolubilityofthings.com The precise fit between a molecule and its biological target is often compared to a lock and key mechanism, where only a specific key (isomer) can effectively engage the lock (receptor or enzyme). nih.gov Therefore, the stereochemical integrity of Isoshyobunone is a critical determinant of its biological function.

| Compound | Repellency at 15.73 nL/cm² | Repellency at 78.63 nL/cm² |

|---|---|---|

| Isoshyobunone | 92% | >80% |

| Shyobunone | - | >80% |

Data sourced from Chen et al. (2015). phcog.comnih.gov A '-' indicates that the repellency was not as pronounced at this concentration compared to Isoshyobunone.

Computational and Theoretical Studies of Isoshyobunone for Drug Discovery and Development

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a natural product like Isoshyobunone, QSAR studies can be instrumental in predicting its activity against various biological targets and in designing new derivatives with enhanced potency.

The development of QSAR models for Isoshyobunone and its analogs would involve the generation of a dataset of structurally related compounds with experimentally determined biological activities. These activities could range from antimicrobial and anti-inflammatory to neuroprotective effects.

2D-QSAR models are built using molecular descriptors that are derived from the two-dimensional representation of the molecules. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), and molar refractivity, as well as topological indices that describe molecular branching and connectivity. For a series of Isoshyobunone derivatives, these descriptors would be calculated and then correlated with their biological activities using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.com

3D-QSAR models , on the other hand, consider the three-dimensional structure of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D QSAR models. nih.gov In this approach, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated. These fields are then used as independent variables to build a regression model against the biological activity. A 3D-QSAR model for Isoshyobunone could reveal how the spatial arrangement of its functional groups influences its interaction with a biological target, providing a visual and quantitative guide for designing more active compounds. nih.gov

Interactive Data Table: Illustrative Descriptors for a Hypothetical Isoshyobunone QSAR Study

| Compound | Molecular Weight | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted Activity (pIC50) |

| Isoshyobunone | 220.35 | 3.5 | 0 | 1 | 6.2 |

| Derivative A | 236.35 | 3.8 | 1 | 1 | 6.8 |

| Derivative B | 250.38 | 3.2 | 0 | 2 | 7.1 |

| Derivative C | 218.34 | 3.6 | 0 | 1 | 5.9 |

The reliability of a QSAR model is paramount for its predictive power. Therefore, rigorous statistical validation is a critical step in its development. plos.org This involves both internal and external validation techniques.

Internal validation methods, such as leave-one-out cross-validation (q²), assess the robustness and stability of the model. A high q² value indicates that the model is not overfitted and has good predictive capability for the training set compounds.

External validation involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive performance is evaluated using statistical metrics like the squared correlation coefficient (R²) between the predicted and experimental activities of the test set compounds. mdpi.com

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. plos.org It is crucial to define the AD to ensure that the model is not used to make predictions for compounds that are structurally too different from the training set. The AD can be determined based on the range of descriptor values of the training set compounds.

Interactive Data Table: Illustrative Statistical Validation Parameters for a Hypothetical Isoshyobunone QSAR Model

| Parameter | Value | Interpretation |

| R² (training set) | 0.85 | Goodness of fit |

| q² (cross-validation) | 0.75 | Internal predictive ability |

| R² (test set) | 0.80 | External predictive ability |

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aber.ac.uk For Isoshyobunone, molecular docking can be employed to identify potential protein targets and to elucidate the specific interactions that govern its binding.

While specific docking studies on Isoshyobunone are not extensively reported, research on the related compound shyobunone (B136065) from Acorus calamus provides valuable insights. A computational study assessed the antibacterial activity of Acorus calamus phytochemicals, including shyobunone, against Helicobacter pylori. nanobioletters.comresearchgate.net

In a typical molecular docking workflow, the three-dimensional structure of Isoshyobunone would be docked into the binding site of a known or putative protein target. The resulting protein-ligand complexes are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.com

For instance, in the study of shyobunone against H. pylori proteins, docking simulations revealed specific binding modes within the active sites of target proteins. nanobioletters.comresearchgate.net This type of analysis for Isoshyobunone could help in understanding its mechanism of action at a molecular level and in identifying the key amino acid residues involved in its binding.

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. phcogj.com This binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. By comparing the binding energies of Isoshyobunone with those of known inhibitors of a particular target, its potential as an inhibitor can be assessed.

Interactive Data Table: Illustrative Molecular Docking Results for Shyobunone Against H. pylori Targets

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| LuxS | -6.5 | TYR81, GLU83, ASP85 |

| ToxB | -7.2 | LEU112, PHE114, ILE116 |

Data is illustrative and based on the potential findings of a study like the one referenced on Acorus calamus phytochemicals. nanobioletters.comresearchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. researchgate.netmolsimlab.com For Isoshyobunone, MD simulations can be used to study its conformational flexibility and the stability of its interactions with a protein target, offering insights that are not accessible through static docking studies alone.

An MD simulation of an Isoshyobunone-protein complex would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions) and then solving Newton's equations of motion for all the atoms in the system. researchgate.netmolsimlab.com The resulting trajectory provides a time-resolved view of the conformational changes and intermolecular interactions.

Analysis of the MD trajectory can reveal the stability of the Isoshyobunone binding pose, the flexibility of different parts of the protein upon ligand binding, and the role of water molecules in mediating the protein-ligand interactions. This dynamic information is crucial for a comprehensive understanding of the molecular recognition process and for the rational design of more effective drugs.

Interactive Data Table: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of an Isoshyobunone-Protein Complex

| Simulation Time (ns) | RMSD of Isoshyobunone (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 2 |

| 10 | 1.2 | 3 |

| 20 | 1.5 | 2 |

| 30 | 1.4 | 3 |

| 40 | 1.6 | 2 |

| 50 | 1.5 | 2 |

Analysis of Isoshyobunone Conformational Space

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is a fundamental computational study that explores the energetically accessible shapes, or conformers, of a molecule. For a flexible molecule like isoshyobunone, understanding its conformational space is the first step in predicting how it might interact with a biological target.

Detailed conformational analysis of cyclic systems, such as the one present in isoshyobunone, is often carried out using quantum mechanical methods like Density Functional Theory (DFT). nih.gov These methods provide accurate information about the geometries and relative energies of different conformers. The process typically involves a systematic search of the potential energy surface by rotating the rotatable bonds in the molecule. For each resulting geometry, an energy minimization is performed to identify stable conformers.

Studies on related sesquiterpenoid lactones have demonstrated that even small changes in the molecular structure can lead to significant shifts in the conformational preferences, which in turn affects their biological activity. researchgate.net For isoshyobunone, theoretical calculations would identify the lowest energy conformers, providing insights into the most probable shapes the molecule adopts in a biological environment. This information is crucial for subsequent docking studies and for the design of analogs that may lock the molecule in a bioactive conformation.

Table 1: Theoretical Relative Energies of Potential Isoshyobunone Conformers

| Conformational Search Method | Conformers Identified | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | Chair-like | 0.00 | C1-C2-C3-C4: -55.2 |

| DFT (B3LYP/6-31G*) | Boat-like | +5.4 | C1-C2-C3-C4: 10.5 |

| DFT (B3LYP/6-31G*) | Twist-boat | +7.2 | C1-C2-C3-C4: 35.8 |

Note: This table is illustrative and based on typical findings for cyclic sesquiterpenoids; specific computational studies on isoshyobunone are needed for precise values.

Protein-Ligand Complex Stability and Dynamic Behavior

Once a potential biological target for isoshyobunone is identified, molecular dynamics (MD) simulations are a powerful tool to study the stability of the protein-ligand complex and its dynamic behavior over time. researchgate.net MD simulations provide an atomistic view of the molecular motions, allowing researchers to observe how the ligand binds to the protein and the nature of the interactions that stabilize the complex. researchgate.net

The process begins with docking the lowest energy conformer of isoshyobunone into the active site of the target protein. This initial complex is then subjected to a simulation in a virtual environment that mimics physiological conditions, including water molecules, ions, temperature, and pressure. frontiersin.org Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectories of all atoms in the system are calculated. researchgate.net

Analysis of the MD simulation trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding pocket, the stability of the binding mode can be assessed. A stable RMSD suggests a persistent and favorable interaction. frontiersin.org

Key Intermolecular Interactions: The simulation can identify crucial hydrogen bonds, hydrophobic interactions, and van der Waals forces between isoshyobunone and the protein's amino acid residues. mdpi.com

Conformational Changes: MD simulations can show if the protein or the ligand undergoes conformational changes upon binding, which can be critical for biological function. researchgate.net

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the binding affinity.

Studies on other sesquiterpenes have utilized MD simulations to elucidate their binding mechanisms to enzymes like matrix metalloproteinases, providing insights into their inhibitory effects. tandfonline.com A similar approach for isoshyobunone would be invaluable in validating potential drug targets and understanding the molecular basis of its activity.

De Novo Design and Virtual Screening for Novel Isoshyobunone Analogs

With a validated biological target and an understanding of isoshyobunone's binding mode, computational techniques can be employed to design novel analogs with improved potency and selectivity. De novo drug design and virtual screening are two key strategies in this endeavor.

De novo design involves building new molecules from scratch, often using the structure of the target's binding pocket as a template. frontiersin.org Algorithms can place molecular fragments in favorable positions within the binding site and then link them together to create novel chemical entities that are structurally different from isoshyobunone but retain the key interactions necessary for binding.

Virtual screening , on the other hand, involves searching large databases of existing chemical compounds to identify molecules that are likely to bind to the target protein. biosolveit.de This can be done through structure-based virtual screening, where compounds are docked into the target's active site, or ligand-based virtual screening, which searches for molecules with similar properties to known active compounds like isoshyobunone. dovepress.com High-throughput virtual screening campaigns on natural product libraries have successfully identified novel inhibitors for various targets. nih.gov

For isoshyobunone, a virtual screening campaign could identify commercially available or synthetically accessible compounds that share its core scaffold or key pharmacophoric features, leading to the rapid identification of new lead compounds.

Table 2: Hypothetical Virtual Screening Hits for Isoshyobunone Analogs

| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| ZINC12345 | Sesquiterpenoid | -8.5 | H-bond with Ser280, Hydrophobic interaction with Tyr314 |

| PUB12345 | Fused-ring lactone | -8.2 | H-bond with His440, π-π stacking with Phe273 |

| CHE12345 | Modified Isoshyobunone | -9.1 | H-bond with Ser280 and Tyr464, Hydrophobic interaction with Tyr314 |

Note: This table is for illustrative purposes. Actual results would depend on the specific protein target and compound library used.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

In situations where the three-dimensional structure of the biological target is unknown, ligand-based drug design methods become particularly valuable. nih.gov These approaches rely on the principle that molecules with similar structures and properties often exhibit similar biological activities. azolifesciences.com

Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov For isoshyobunone and its analogs, a pharmacophore model could be generated by aligning a set of active compounds and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This model then serves as a 3D query to search for new molecules that possess these features in the correct spatial arrangement. ugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based technique. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. jocpr.com For a set of isoshyobunone analogs, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. QSAR studies on sesquiterpene lactones have successfully identified key structural features responsible for their anti-inflammatory and antiprotozoal activities. acs.orgnih.gov

Table 3: Example of a Pharmacophore Model Derived from Sesquiterpenoid Ligands

| Pharmacophoric Feature | Geometric Constraint (Å) |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Distance to HY: 3.5-4.5 |

| Hydrophobic (HY) | Distance to HBA: 3.5-4.5 |

| Hydrogen Bond Donor (HBD) | Distance to HBA: 5.0-6.0 |

Note: This is a generalized example. A specific pharmacophore model would be derived from a set of active compounds related to isoshyobunone.

These ligand-based approaches can guide the synthesis of new isoshyobunone derivatives with optimized activity by highlighting the molecular features that are most important for the desired biological effect.

Advanced Analytical Methodologies for Isoshyobunone Research and Precise Quantification